molecular formula C13H6KNO6S B13777492 potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate CAS No. 857822-99-2

potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate

Cat. No.: B13777492
CAS No.: 857822-99-2
M. Wt: 343.35 g/mol
InChI Key: RPXHFBOQAGTJNE-UHFFFAOYSA-M
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Description

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is a chemical compound with the molecular formula C13H6KNO6S and a molecular weight of 343.353 g/mol. It is known for its unique structure, which includes a nitro group, a ketone group, and a sulfonate group attached to a fluorene backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate typically involves the nitration of 9-oxo-9H-fluorene-2-sulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The neutralization step is carefully monitored to maintain the desired pH and prevent the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized fluorene compounds, and substituted sulfonate derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of other fluorene derivatives and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 9-oxo-9H-fluorene-2-sulfonate: Similar structure but with a sodium ion instead of potassium.

    7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Contains a carboxylic acid ester group instead of a sulfonate group.

    9-hydroxyimino-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: Contains multiple nitro groups and a hydroxyimino group.

Uniqueness

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is unique due to its combination of a nitro group, a ketone group, and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

857822-99-2

Molecular Formula

C13H6KNO6S

Molecular Weight

343.35 g/mol

IUPAC Name

potassium;7-nitro-9-oxofluorene-2-sulfonate

InChI

InChI=1S/C13H7NO6S.K/c15-13-11-5-7(14(16)17)1-3-9(11)10-4-2-8(6-12(10)13)21(18,19)20;/h1-6H,(H,18,19,20);/q;+1/p-1

InChI Key

RPXHFBOQAGTJNE-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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